molecular formula C17H18ClNO3S B4386055 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4386055
M. Wt: 351.8 g/mol
InChI Key: YEDNMDLAOGJAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained attention from the scientific community due to its potential applications in medical research. This compound is commonly referred to as CESQ, and it has been shown to have a variety of biological effects that make it an attractive target for further study.

Mechanism of Action

The exact mechanism of action of CESQ is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cellular signaling pathways. This may lead to a variety of biological effects, including the inhibition of cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
CESQ has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, CESQ has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of CESQ is that it has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further study. Additionally, CESQ is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of CESQ is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several areas of future research that could be pursued with CESQ. For example, further studies could be conducted to better understand its mechanism of action and its effects on cellular signaling pathways. Additionally, CESQ could be studied as a potential treatment for a variety of diseases, including cancer and inflammatory diseases. Finally, new analogs of CESQ could be synthesized and tested for their biological activity, which could lead to the discovery of new compounds with even greater potential for medical applications.

Scientific Research Applications

CESQ has been shown to have a variety of potential applications in medical research. For example, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, CESQ has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-2-22-16-10-9-14(18)12-17(16)23(20,21)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNMDLAOGJAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.